molecular formula C16H14Cl3NO3 B290930 N-(4-ethoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide

N-(4-ethoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No. B290930
M. Wt: 374.6 g/mol
InChI Key: CGHYYXXAQBEGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide, commonly known as 'ETPA,' is a synthetic compound that belongs to the family of phenoxyacetic acid herbicides. ETPA is a white crystalline solid with a molecular formula of C16H14Cl3NO3 and a molecular weight of 387.65 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including agriculture, medicine, and environmental science.

Scientific Research Applications

ETPA has been extensively studied for its potential applications in various scientific fields. In agriculture, ETPA has been used as a herbicide to control the growth of weeds in crops such as soybeans, corn, and cotton. In medicine, ETPA has been investigated for its potential anticancer properties. Studies have shown that ETPA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In environmental science, ETPA has been used as a marker for the detection of herbicides in soil and water samples.

Mechanism of Action

The mechanism of action of ETPA is not fully understood. However, studies have suggested that ETPA inhibits the activity of the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis. By inhibiting ACC, ETPA reduces the availability of fatty acids, which are essential for the growth and survival of cells. This leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
ETPA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that ETPA inhibits cell proliferation and induces apoptosis in cancer cells. In vivo studies have shown that ETPA reduces tumor growth in animal models of cancer. ETPA has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, ETPA has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of ETPA is its high purity and stability, which makes it suitable for use in various laboratory experiments. ETPA is also readily available and relatively inexpensive. However, one of the limitations of ETPA is its low solubility in water, which can make it difficult to use in certain experiments. In addition, ETPA has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for the research of ETPA. One potential direction is the development of ETPA-based herbicides that are more effective and environmentally friendly than current herbicides. Another potential direction is the investigation of ETPA as a potential anticancer agent in combination with other chemotherapeutic agents. Further studies are also needed to elucidate the mechanism of action of ETPA and its potential applications in other scientific fields.

Synthesis Methods

ETPA can be synthesized by reacting 2,4,5-trichlorophenoxyacetic acid with 4-ethoxyaniline in the presence of a dehydrating agent such as thionyl chloride. The reaction produces ETPA as a white crystalline solid with a yield of approximately 80%. The purity of the synthesized compound can be determined by using various analytical techniques such as HPLC, NMR, and IR spectroscopy.

properties

Molecular Formula

C16H14Cl3NO3

Molecular Weight

374.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide

InChI

InChI=1S/C16H14Cl3NO3/c1-2-22-11-5-3-10(4-6-11)20-16(21)9-23-15-8-13(18)12(17)7-14(15)19/h3-8H,2,9H2,1H3,(H,20,21)

InChI Key

CGHYYXXAQBEGBX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.